

# The Evolutionary Trajectory of Neurofilament Proteins: A Technical Guide

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## Introduction

Neurofilaments (NFs) are the principal intermediate filaments (IFs) of neurons, playing a crucial role in providing structural support to the axon and regulating its diameter, which is a key determinant of nerve conduction velocity.[1][2] These heteropolymeric proteins are classified as type IV intermediate filaments and are composed of several subunits, primarily the neurofilament triplet proteins: neurofilament light (NF-L), medium (NF-M), and heavy (NF-H).[1] This technical guide provides an in-depth exploration of the evolutionary history of neurofilament proteins, from their ancient origins to their diversification across the animal kingdom. We will delve into their molecular evolution, the experimental methodologies used to elucidate their history, and the signaling pathways that govern their expression and function.

## The Ancient Origins and Diversification of Neurofilament Proteins

The evolutionary journey of neurofilament proteins is a captivating story of molecular innovation and adaptation. Phylogenetic studies reveal that all intermediate filaments, including neurofilaments, likely evolved from a common lamin-like ancestor.[3] Lamins, which form the nuclear lamina in eukaryotic cells, are considered the most ancient type of intermediate filament. The emergence of cytoplasmic intermediate filaments, including the precursors to neurofilaments, was a pivotal event in the evolution of metazoan complexity.

A defining feature of the neurofilament protein genes (NEFL, NEFM, NEFH) is their unique intron organization compared to other intermediate filament genes.<sup>[1]</sup> While most IF genes contain a conserved pattern of introns, the neurofilament triplet genes have a distinct arrangement, suggesting a unique evolutionary trajectory that may have involved an RNA-mediated transposition event.<sup>[1]</sup> This event likely led to the loss of ancestral introns and the acquisition of new ones, contributing to the specialized function of neurofilaments in neurons.

The diversification of neurofilament subunits allowed for greater control over the architecture and function of the neuronal cytoskeleton. In addition to the core triplet, other proteins such as  $\alpha$ -internexin and peripherin can co-assemble with neurofilaments, further increasing their functional diversity.<sup>[1][2]</sup> The expression and composition of these subunits are dynamically regulated during development and vary between different neuronal populations.<sup>[1]</sup>

## Invertebrate Neurofilaments: A Glimpse into Early Evolution

While the neurofilament triplet is characteristic of vertebrates, invertebrates possess a diverse array of intermediate filament proteins, some of which are considered neurofilament-like. For instance, in the squid (*Loligo pealei*), neurofilaments are composed of major proteins with molecular weights of approximately 60 kDa and 200 kDa, along with other larger polypeptides.<sup>[4][5][6]</sup> Studies on *Drosophila melanogaster* have identified proteins with molecular weights of 40 kDa and 46 kDa that show some relation to vertebrate intermediate filament proteins.<sup>[7]</sup> These invertebrate neurofilament-like proteins provide valuable insights into the ancestral state of neurofilaments and the evolutionary steps that led to the complex heteropolymers found in vertebrates.

## Quantitative Data on Neurofilament Proteins

The molecular weights of neurofilament subunits vary across different species, reflecting their evolutionary divergence. The following tables summarize the approximate molecular weights of neurofilament and related intermediate filament proteins in selected vertebrate and invertebrate species.

Vertebrate Species	NF-L (kDa)	NF-M (kDa)	NF-H (kDa)
Human	~68	~150	~200
Mouse	~68	~145	~200
Rat	~68	~150	~200
Chicken	~68	~145	~180
Xenopus laevis	~68	~140	~155
Lamprey	~70 (L-NFL)	~95, ~132, ~180 (NF-M like)	-

Invertebrate Species	Neurofilament/Intermediate Filament Protein (kDa)
C. elegans	~65 (IFB-2)
Drosophila melanogaster	~40, ~46
Aplysia californica	~57
Squid (Loligo pealei)	~60, ~70, ~220

## Experimental Protocols for Studying Neurofilament Evolution

The study of neurofilament evolution relies on a combination of molecular biology, bioinformatics, and biochemical techniques. This section provides detailed methodologies for key experiments.

### Phylogenetic Analysis of Neurofilament Protein Sequences using MEGA

Phylogenetic analysis is crucial for understanding the evolutionary relationships between neurofilament proteins from different species. MEGA (Molecular Evolutionary Genetics Analysis) is a widely used software for this purpose.

## Protocol:

- Sequence Retrieval: Obtain neurofilament protein sequences (in FASTA format) from databases like NCBI (National Center for Biotechnology Information).
- Multiple Sequence Alignment:
  - Open MEGA and click on "Align" -> "Edit/Build Alignment".
  - Create a new alignment and import the FASTA sequences.
  - Select all sequences and align them using ClustalW or MUSCLE algorithms with default parameters. Visually inspect and manually edit the alignment if necessary.
- Find Best Substitution Model:
  - Go to "Models" -> "Find Best DNA/Protein Models (ML)".
  - Select the aligned sequence file. MEGA will analyze the data and suggest the best-fitting substitution model based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
- Phylogenetic Tree Construction:
  - Go to "Phylogeny" and choose a method (e.g., "Construct/Test Maximum Likelihood Tree").
  - Select the aligned sequences and the substitution model determined in the previous step.
  - Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
  - Run the analysis.
- Tree Visualization and Interpretation:
  - The resulting phylogenetic tree will be displayed. The bootstrap values on the branches indicate the percentage of replicate trees in which the associated taxa clustered together.

Higher values indicate stronger support for the branching.

## Mapping Intron Positions using Southern Blotting

Southern blotting can be used to compare the gene structure of neurofilament genes across different species by identifying the location of introns.

Protocol:

- Genomic DNA Extraction and Digestion:
  - Extract high-quality genomic DNA from the species of interest.
  - Digest the genomic DNA with one or more restriction enzymes. Choose enzymes that will generate fragments of a suitable size for analysis and that will cut outside the region of the probe.
- Agarose Gel Electrophoresis:
  - Separate the digested DNA fragments on an agarose gel. The percentage of agarose will depend on the expected fragment sizes.
- Transfer to Membrane (Blotting):
  - Denature the DNA in the gel by soaking it in a denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl).
  - Neutralize the gel in a neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).
  - Transfer the DNA from the gel to a nylon or nitrocellulose membrane using capillary transfer or an electroblotting apparatus.
  - Fix the DNA to the membrane by UV crosslinking or baking.
- Probe Preparation and Labeling:
  - Design a DNA probe that is complementary to a specific exon of the neurofilament gene.

- Label the probe with a radioactive isotope (e.g.,  $^{32}\text{P}$ ) or a non-radioactive label (e.g., digoxigenin).
- Hybridization:
  - Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
  - Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at a specific temperature to allow the probe to anneal to the complementary DNA fragments on the membrane.
- Washing:
  - Wash the membrane with a series of buffers of increasing stringency to remove unbound and non-specifically bound probe.
- Detection:
  - If using a radioactive probe, expose the membrane to X-ray film (autoradiography).
  - If using a non-radioactive probe, use a chemiluminescent or colorimetric detection method.
  - The resulting bands will indicate the fragments containing the exon of interest. By using different restriction enzymes and probes for different exons, a map of the intron-exon structure can be generated.

## Analysis of Neurofilament Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify proteins that interact with a specific neurofilament subunit in a cellular context.

Protocol:

- Cell Lysis:

- Lyse cells or tissues expressing the neurofilament proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). This buffer should preserve protein-protein interactions.
- Pre-clearing the Lysate:
  - Incubate the cell lysate with protein A/G-agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with a primary antibody specific to the "bait" neurofilament protein.
  - Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
  - Incubate with gentle rotation to allow the beads to bind to the antibody.
- Washing:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The number and stringency of washes may need to be optimized.
- Elution:
  - Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
- Analysis by Western Blotting:
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.

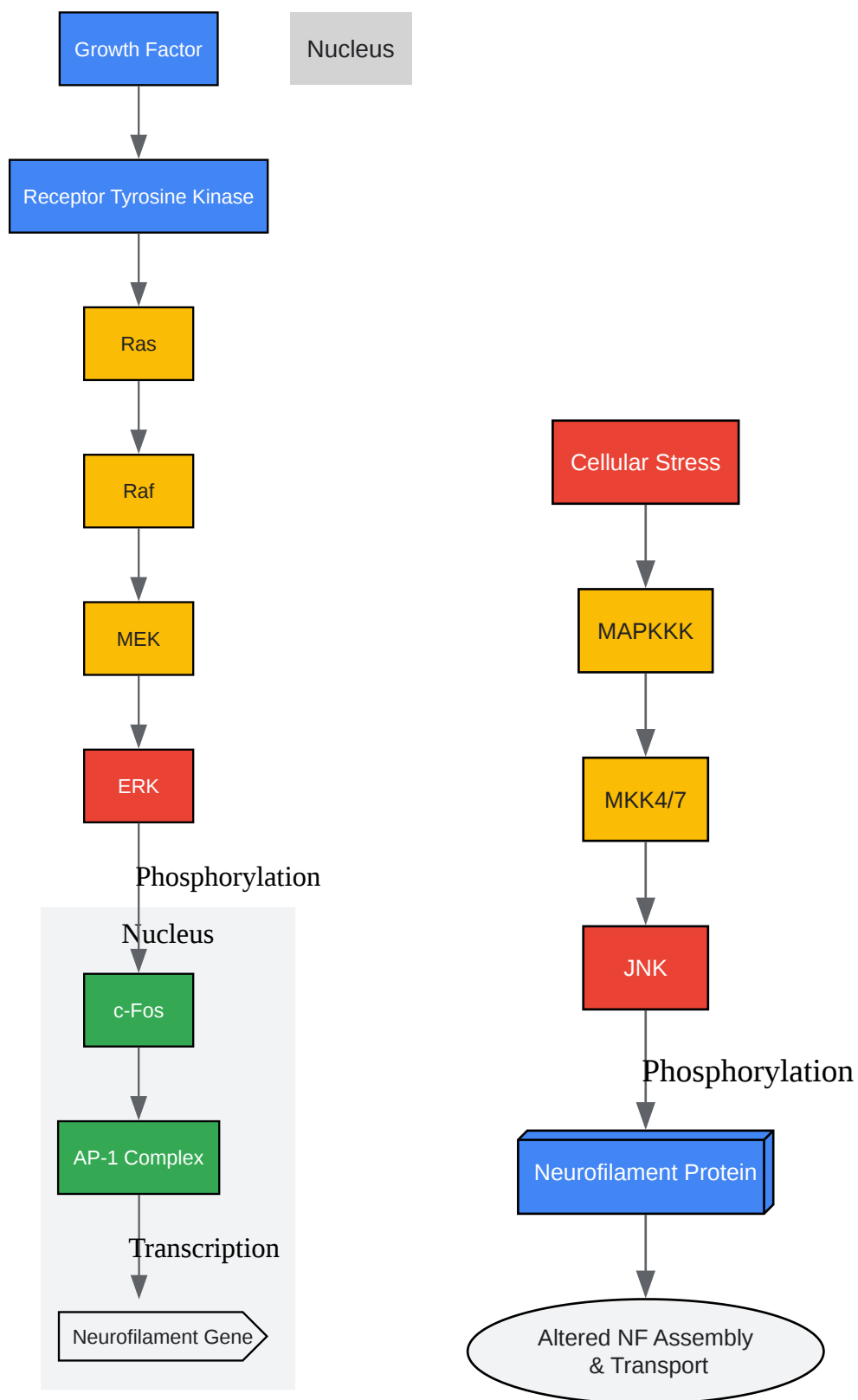
- Probe the membrane with a primary antibody against the suspected "prey" protein (the interacting partner).
- A band corresponding to the prey protein will confirm the interaction.

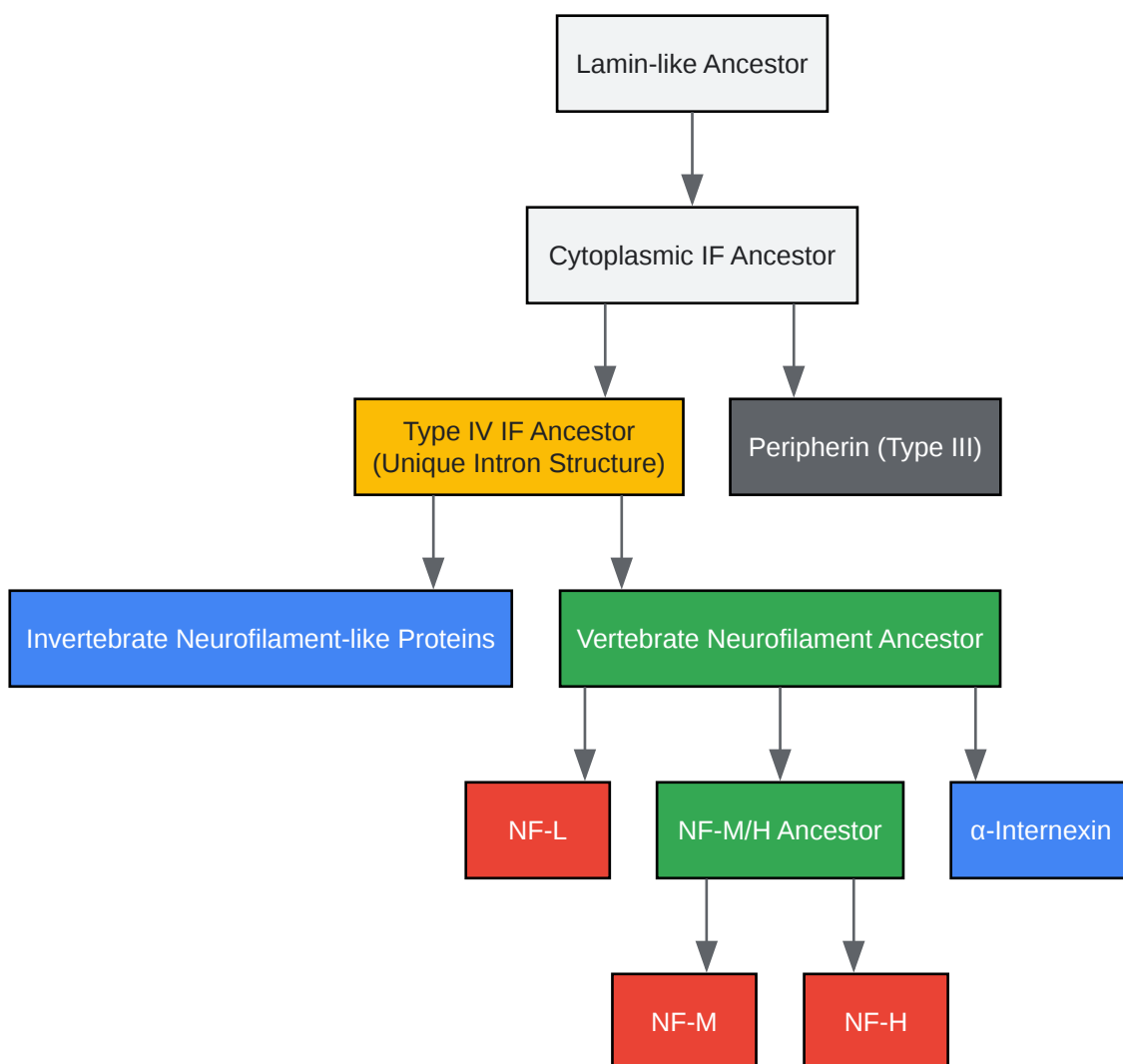
## Signaling Pathways Regulating Neurofilament Proteins

The expression and function of neurofilament proteins are tightly regulated by complex signaling networks. These pathways play critical roles in neuronal development, axonal growth, and the response to injury.

### ERK Signaling Pathway in Neurofilament Gene Regulation

The Extracellular signal-regulated kinase (ERK) pathway is a key regulator of neuronal differentiation and gene expression. Activation of the ERK pathway can lead to the phosphorylation of transcription factors that, in turn, regulate the expression of neurofilament genes. One such transcription factor is c-Fos, which is a component of the AP-1 transcription factor complex.[\[8\]](#)[\[9\]](#)[\[10\]](#)





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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